molecular formula C5H8IN3O2S B15053105 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 917899-39-9

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Katalognummer: B15053105
CAS-Nummer: 917899-39-9
Molekulargewicht: 301.11 g/mol
InChI-Schlüssel: YGWJTVDOQDCULZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with iodine, dimethyl groups, and a sulfonamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the iodination of N,N-dimethyl-1H-pyrazole-1-sulfonamide. One common method includes the reaction of N,N-dimethyl-1H-pyrazole-1-sulfonamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial synthesis more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N,N-dimethyl-1H-pyrazole-1-sulfonamide derivatives with various substituents replacing the iodine atom.

    Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Formation of pyrazoline derivatives.

Wissenschaftliche Forschungsanwendungen

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the presence of both iodine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Eigenschaften

CAS-Nummer

917899-39-9

Molekularformel

C5H8IN3O2S

Molekulargewicht

301.11 g/mol

IUPAC-Name

5-iodo-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3

InChI-Schlüssel

YGWJTVDOQDCULZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.